Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) is a naturally occurring tetrapeptide discovered in bovine and human brain extracts []. It is classified as an endogenous opioid peptide due to its high affinity and selectivity for the μ-opioid receptor, a receptor subtype primarily associated with analgesia and reward []. Endomorphin-2 is considered an endogenous ligand for the μ-opioid receptor, suggesting it plays a role in modulating pain perception and other physiological processes [, , ]. Notably, Endomorphin-2 demonstrates a stronger binding affinity to the μ-opioid receptor than other endogenous opioids like Met-enkephalin []. Research has also suggested the existence of distinct subtypes of μ-opioid receptors, with Endomorphin-2 potentially interacting with a subtype different from that stimulated by Endomorphin-1 [, , , ].
Endomorphin 2 is a naturally occurring peptide that belongs to the family of endogenous opioid peptides. It is derived from proenkephalin and is known for its potent analgesic properties, primarily acting as a selective agonist at the mu-opioid receptor. Endomorphin 2 is characterized by its ability to induce analgesia with fewer side effects compared to traditional opioids, making it a subject of interest in pain management and neuropharmacology.
Endomorphin 2 was first isolated from the brain of rats and is synthesized in various tissues, including the central nervous system. It is produced through enzymatic cleavage of larger precursor proteins, specifically proenkephalin, which undergoes post-translational modifications to yield active peptides.
Endomorphin 2 is classified as an endogenous opioid peptide. It is structurally similar to endomorphin 1 but differs in its amino acid sequence, which contributes to its unique pharmacological profile. The peptide sequence for endomorphin 2 is Tyr-Pro-Phe-Phe-NH2.
The synthesis of endomorphin 2 and its analogs has been extensively studied. Various methods have been employed, including solid-phase peptide synthesis and solution-phase synthesis.
The synthesis typically begins with the coupling of N-protected amino acids using coupling agents such as dicyclohexylcarbodiimide or benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate. The final product is purified using high-performance liquid chromatography, and its identity confirmed through mass spectrometry and nuclear magnetic resonance spectroscopy .
Endomorphin 2 has a specific molecular structure characterized by its sequence of amino acids:
The three-dimensional structure of endomorphin 2 reveals a compact conformation that facilitates its interaction with opioid receptors. The presence of aromatic residues contributes to its binding affinity and selectivity toward mu-opioid receptors .
Endomorphin 2 can undergo various chemical reactions that modify its structure and enhance its pharmacological properties.
The reactions are typically carried out under controlled conditions using specific reagents that facilitate the desired transformations while minimizing side reactions.
Endomorphin 2 exerts its effects primarily through activation of mu-opioid receptors located in the central nervous system.
Endomorphin 2 exhibits several notable physical and chemical properties:
Endomorphin 2 has significant potential in various scientific fields:
Endomorphin-2 (EM-2; Tyr-Pro-Phe-Phe-NH₂) exhibits exceptional binding affinity and selectivity for the μ-opioid receptor (MOR). Radioligand binding studies reveal a Kᵢ value of 0.36 nM for MOR in rat brain synaptic membranes, significantly outperforming delta (δ, Kᵢ = 9,233 nM) and kappa (κ, Kᵢ = 5,240 nM) opioid receptors [3] [6] [10]. This >10,000-fold selectivity arises from EM-2’s structural features: (1) The N-terminal Tyr¹ is critical for docking at MOR’s orthosteric site via hydrogen bonding with conserved transmembrane residues (e.g., His⁷⁷, Asp¹⁴⁷), (2) The C-terminal Phe-Phe-NH₂ motif stabilizes binding through hydrophobic interactions with receptor subpockets, and (3) The central Pro² induces a β-turn conformation that optimally positions aromatic residues for receptor engagement [3] [8].
Table 1: Binding Affinity Profiles of Endomorphin-2
Receptor Type | Tissue/Cell System | Kᵢ (nM) | Assay Method |
---|---|---|---|
μ-Opioid (MOR) | Rat brain membranes | 0.36 | [³H]DAMGO displacement |
μ-Opioid (MOR) | Calf thalamus membranes | 0.43 | [³H]DADLE displacement |
κ₃-Opioid | Mouse brain membranes | 20–30 | Radioligand binding |
δ-Opioid (DOR) | Rat brain membranes | 9,233 | [³H]DPDPE displacement |
κ-Opioid (KOR) | Rat brain membranes | 5,240 | [³H]EKC displacement |
Conformational studies using NMR and molecular modeling demonstrate that EM-2 adopts distinct bioactive states in membrane-mimetic environments. In DMSO, EM-2 exhibits a 15:85 cis:trans ratio at the Tyr¹-Pro² peptide bond, with the trans isomer forming an extended structure stabilized by aromatic stacking between Tyr¹ and Phe³/Phe⁴ side chains. This conformation enhances membrane penetration and receptor docking efficiency [8]. Notably, EM-2’s irreversible binding kinetics—observed in MCF-7 breast cancer cells (Bₘₐₓ = 65 kDa protein complex)—suggest covalent adduct formation or prolonged receptor residency, contrasting with its rapid degradation in vivo [2].
Pharmacological studies reveal divergent actions of EM-2 at MOR subtypes. The peptide preferentially activates μ₁ receptors in analgesia pathways, evidenced by complete blockade of EM-2-induced antinociception by the μ₁-selective antagonist naloxonazine in mouse spinal cord models. Conversely, EM-2 shows negligible engagement of μ₂ receptors mediating respiratory depression and constipation [5] [9]. This subtype selectivity arises from:
Table 2: Functional Selectivity of EM-2 at MOR Subtypes
Subtype | Primary Signaling Pathway | EM-2 Efficacy | Biological Outcome |
---|---|---|---|
μ₁ | Gαᵢ/o → GIRK channel activation | High (EC₅₀ = 5.3 nM in LC neurons) | Spinal analgesia, stress response modulation |
μ₂ | β-arrestin-2 → ERK phosphorylation | Low (Relative efficacy = 0.2 vs. DAMGO) | Respiratory depression, gastrointestinal motility inhibition |
In neuropathic pain models (spared nerve injury mice), EM-2’s antiallodynic effects are mediated exclusively via μ₁ receptors in the periaqueductal gray and dorsal horn. Intracerebroventricular EM-2 (10 nmol) elevates mechanical withdrawal thresholds to 0.87 ± 0.33 g vs. 0.46 ± 0.20 g for morphine—demonstrating superior potency at central μ₁ sites [5].
Despite minimal direct binding to δ/κ receptors, EM-2 modulates these systems through endogenous peptide release:
Table 3: EM-2-Mediated Cross-Talk Mechanisms
Target Receptor | Mechanism of Interaction | Functional Consequence |
---|---|---|
κ-Opioid (KOR) | EM-2 → μ₁ receptor → dynorphin A release → KOR activation | Enhanced spinal analgesia; blockade by nor-BNI |
δ-Opioid (DOR) | EM-2 → enhanced [Met]enkephalin release → DOR activation | Supraspinal analgesia potentiation; partial naltrindole sensitivity |
κ₃-Opioid | Weak direct binding (Kᵢ = 20–30 nM) | Unknown; potential role in peripheral effects |
In cancer cell models (MCF-7 lines), EM-2 binds atypical 65 kDa MOR isoforms with biphasic kinetics (high-affinity K_d = 0.25 nM; low-affinity K_d = 1.12 nM). This binding upregulates κ₃ receptor expression, suggesting peripheral cross-talk relevant to tumor growth modulation [2] [6].
EM-2 activates several non-canonical pathways independent of classical opioid receptors:
Biased Signaling at MOR
EM-2 exhibits arrestin-biased agonism at MOR. In HEK293-MOR cells, EM-2 (EC₅₀ = 55.5 nM) stimulates β-arrestin-2 recruitment and Ser³⁷⁵ phosphorylation 3-fold more potently than G protein activation (cAMP inhibition EC₅₀ = 11.8 nM). This bias drives:
Allosteric Modulation
EM-2 enhances MOR interactions with:
Non-Opioid Targets
Table 4: Biased Signaling Parameters of EM-2 at MOR
Signaling Pathway | Operational Efficacy (τ) | Bias Factor (ΔΔlog(τ/Kₐ)) | Cellular Outcome |
---|---|---|---|
Gαᵢ/o protein coupling | 0.45 ± 0.08 | 0 (Reference) | K⁺ current activation, analgesia |
β-arrestin-2 recruitment | 1.82 ± 0.21 | +1.27 | Receptor internalization, ERK phosphorylation |
Ser³⁷⁵ phosphorylation | 2.05 ± 0.34 | +1.41 | GRK6 recruitment, desensitization |
Structurally modified EM-2 analogs demonstrate how bias can be manipulated. Substituting Phe³ with D-1-Nal or homophenylalanine enhances G protein bias (bias factor > +1.5), while C-terminal amidation favors arrestin pathways. These modifications enable separation of analgesic from dysphoric effects [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7